![molecular formula C6H15NO2 B13083876 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol](/img/structure/B13083876.png)
2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol is an organic compound with the molecular formula C6H15NO2. This compound features an amino group attached to a butyl chain, which is further connected to an ethoxy group. It is a versatile molecule used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol typically involves the reaction of 2-aminoethanol with 1-chlorobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminoethanol attacks the carbon atom of 1-chlorobutane, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Halides or alkyl derivatives.
Aplicaciones Científicas De Investigación
2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol finds applications in various fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethoxy group can participate in hydrophobic interactions, stabilizing the compound within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Butan-2-yl)amino]ethan-1-ol: Similar structure but with a different substitution pattern on the butyl chain.
2-[(1-Aminopropan-2-yl)oxy]ethan-1-ol: Similar structure but with a shorter carbon chain.
Uniqueness
2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its longer butyl chain compared to similar compounds allows for more extensive hydrophobic interactions, making it a valuable molecule in various research applications.
Propiedades
Fórmula molecular |
C6H15NO2 |
|---|---|
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
2-(1-aminobutan-2-yloxy)ethanol |
InChI |
InChI=1S/C6H15NO2/c1-2-6(5-7)9-4-3-8/h6,8H,2-5,7H2,1H3 |
Clave InChI |
BOYBWTSSSFBVEH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


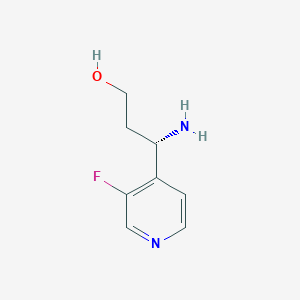
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)

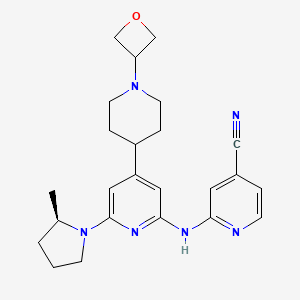
![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)
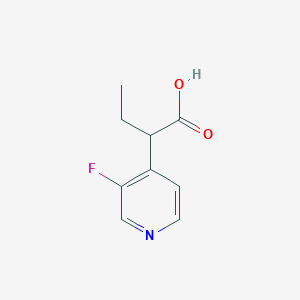
![Isoxazolo[5,4-b]pyridin-3-ylmethanol](/img/structure/B13083830.png)



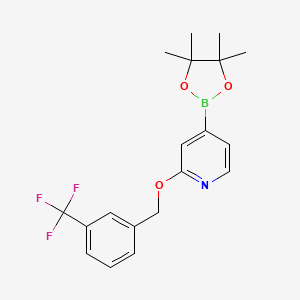
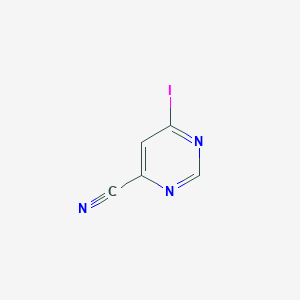

![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)
